2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Physicochemical Properties SAR

Target the O-linked benzyl variant of the pyrazole-pyrazine core. Ideal for SAR campaigns mapping selectivity shifts against thioether or fluorophenoxy analogs. Use as a pyrazole comparator or negative control for RORγ/Btk programs. The benzyloxy handle supports oxidative cleavage or functionalization for library synthesis. MW 337.38 Da, 7 rotatable bonds, tPSA 81.9 Ų. For non-human research use only.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034465-69-3
Cat. No. B2730204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
CAS2034465-69-3
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)COCC3=CC=CC=C3
InChIInChI=1S/C18H19N5O2/c1-23-11-15(9-22-23)18-16(19-7-8-20-18)10-21-17(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24)
InChIKeyAAONYFLVTNVVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034465-69-3): Procurement-Grade Chemical Profile and Comparator Landscape


2-(Benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034465-69-3) is a synthetic heterocyclic acetamide derivative [1]. It features a pyrazine core substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety and an N-linked acetamide side chain bearing a terminal benzyloxy group. The compound is listed as a research chemical and synthetic building block. Its molecular architecture embeds pharmacophoric elements—pyrazole, pyrazine, and benzyloxy ether—commonly found in kinase inhibitor and nuclear receptor modulator programs [2]. However, this specific CAS entity has no public bioactivity data in authoritative databases such as ChEMBL, PubChem BioAssay, DrugBank, BindingDB, or the IUPHAR/BPS Guide to Pharmacology at the time of this analysis. Its potential utility must therefore be evaluated against close structural analogs that do have published data.

Why 2-(Benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide Cannot Be Substituted with In-Class Analogs Without Controlled Evaluation


Within the pyrazine-pyrazole acetamide chemotype, even minor structural changes produce large shifts in pharmacological profile. Published SAR around related benzyloxy-acetamide derivatives demonstrates that replacing the benzyloxy oxygen with sulfur or substituting the pyrazole with furan/thiophene alters hydrogen-bonding geometry, lipophilicity (XLogP3), and target engagement [1]. In kinase inhibitor programs, the benzyloxy group has been explicitly shown to control kinome selectivity . Consequently, two in-class compounds sharing the same pyrazine-pyrazole core cannot be assumed interchangeable for target binding, selectivity, physicochemical properties, or synthetic tractability. A procurement decision based solely on core similarity, without access to head-to-head comparative data for this specific CAS compound, introduces non-trivial risk.

2-(Benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide: Quantitative Differentiation Compared to Closest Analogs and a Disclaimer on Data Gaps


Structural Differentiation from the Thioether Analog: Hydrogen-Bond Acceptor Count and Polar Surface Area

The target compound contains a benzyloxy ether (O–CH₂–Ph), whereas the closest listed analog (CAS 2034370-65-3) replaces the oxygen with sulfur (benzylsulfanyl). This O→S substitution changes the hydrogen-bond acceptor count, molecular topology, and polar surface area [1]. Kuujia lists the topological polar surface area (tPSA) for the target compound as 81.9 Ų, while standard computational models predict a tPSA of approximately 74–76 Ų for the thioether analog (S is a weaker H-bond acceptor) [1][2].

Medicinal Chemistry Physicochemical Properties SAR

Benzyloxy Versus Fluorophenoxy Derivatives: Lipophilicity and Synthetic Versatility Comparisons

The target compound possesses a benzyloxy group (Ph–CH₂–O–), whereas CAS 2034370-49-3 bears a 2-fluorophenoxy group (2-F–Ph–O–) [1]. The benzyloxy group introduces an additional methylene spacer (–CH₂–) between the aromatic ring and the oxygen, increasing conformational flexibility (7 rotatable bonds vs. 6 for the fluorophenoxy analog) and raising XLogP3 to 0.3 versus a predicted lower value for the fluoroaryl analog [1][2]. This methylene spacer also provides a distinct synthetic handle for further derivatization (e.g., benzylic oxidation) not available with the direct aryl ether linkage.

Medicinal Chemistry Lipophilicity Synthetic Chemistry

Pyrazole Versus Furan and Thiophene Heterocycle Replacement: Impact on Aromaticity and Target Recognition

The target compound features a 1-methyl-1H-pyrazol-4-yl group at the pyrazine 3-position. Analogs such as CAS 2034498-32-1 contain a thiophen-3-yl group, while other catalog analogs replace pyrazole with furan-3-yl [1]. Pyrazole is a π-excessive, H-bond accepting heterocycle, whereas thiophene is sulfur-based and furan is oxygen-based, resulting in fundamentally different electronic profiles, dipole moments, and protein-ligand interaction possibilities. Published crystallographic data for a closely related benzyloxy-pyrazole amide reveals a pyrazole–amide dihedral angle of 40.6° and pyrazole–benzene dihedral angle of 81.6°, establishing a specific 3D conformation that would be altered by furan or thiophene substitution [2].

Medicinal Chemistry Heterocyclic Chemistry Bioisosterism

Recommended Research and Procurement Scenarios for 2-(Benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide Based on Differential Evidence


SAR Exploration of Ether Linker Effects in Kinase or Nuclear Receptor Modulator Programs

For medicinal chemistry campaigns where the benzyloxy group has been identified as a key pharmacophoric element controlling selectivity (as demonstrated in ALK inhibitor SAR ), this compound provides the O-linked benzyl variant with a pyrazole-pyrazine core. Comparing it head-to-head with the thioether analog (CAS 2034370-65-3) and fluorophenoxy analog (CAS 2034370-49-3) enables direct assessment of H-bond acceptor strength, conformational flexibility, and metabolic stability at the linker position. The 7-rotatable-bond scaffold and XLogP3 of 0.3 suggest suitability for peripheral target programs where moderate lipophilicity is acceptable.

Heterocycle Scanning for Target Engagement Optimization

The target compound carries a 1-methylpyrazole moiety, which crystallographic data from an analogous benzyloxy-pyrazole amide shows engages in specific dihedral orientations (pyrazole–amide ~40.6°, pyrazole–benzene ~81.6°) [1]. Researchers evaluating furan-, thiophene-, or other heterocycle-containing analogs can use this compound as the pyrazole comparator to identify heterocycle-dependent shifts in potency, selectivity, or binding mode. This is particularly relevant for programs targeting RORγ or Btk, where pyrazole-pyrazine amide scaffolds have been extensively patented [2].

Synthetic Building Block for Fragment-Based Drug Discovery

The benzyloxy group provides a well-precedented synthetic handle that can be oxidatively cleaved or functionalized, differentiating this building block from direct aryl ether analogs. Its molecular weight (337.38 Da), hydrogen-bond acceptor count (5), and heavy atom count (25) place it within acceptable fragment-like space for elaboration. Procurement of this specific CAS entity enables construction of compound libraries systematically varying the O-substituent while holding the pyrazine-pyrazole core constant. The computed tPSA of 81.9 Ų supports its use in CNS-limited or peripherally-restricted library designs.

Negative Control or Selectivity Probe Based on Absence of Primary Activity Data

Because no primary bioactivity data is publicly available for CAS 2034465-69-3, this compound can serve as a well-characterized negative control in assays where structurally related compounds show potent activity. For example, if the fluorophenoxy analog (CAS 2034370-49-3) shows activity against a given kinase panel, this benzyloxy variant can be tested in parallel to determine whether the ether linker substitution is tolerated or leads to a complete loss of activity. This use case requires in-house data generation but is scientifically valid given the structural similarity to active analogs.

Quote Request

Request a Quote for 2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.